![molecular formula C7H5Cl2F2NO B13534056 [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol is a chemical compound with the molecular formula C7H5Cl2F2NO It is a derivative of pyridine, characterized by the presence of chloro and difluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol typically involves the chlorination and difluoromethylation of pyridine derivatives. One common method includes the reaction of 4,6-dichloropyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds or hydrocarbons.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antifungal, or anticancer properties, making them valuable in the development of new treatments.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of chloro and difluoromethyl groups enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
相似化合物的比较
Similar Compounds
- **4,6-Dichloro-2-(trifluoromethyl)pyridin-3-yl]methanol
- **4,6-Dichloro-2-(difluoromethyl)pyrimidine
- **2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
Uniqueness
Compared to similar compounds, [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol exhibits unique chemical properties due to the presence of both chloro and difluoromethyl groups. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various applications.
属性
分子式 |
C7H5Cl2F2NO |
|---|---|
分子量 |
228.02 g/mol |
IUPAC 名称 |
[4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-4-1-5(9)12-6(7(10)11)3(4)2-13/h1,7,13H,2H2 |
InChI 键 |
ZOSSCLXSYVBYHO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1Cl)C(F)F)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)
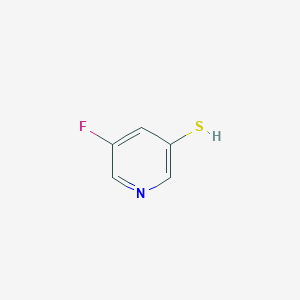
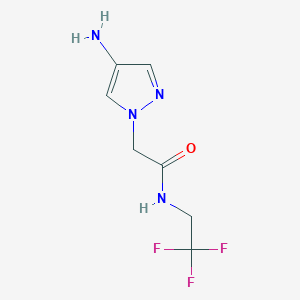
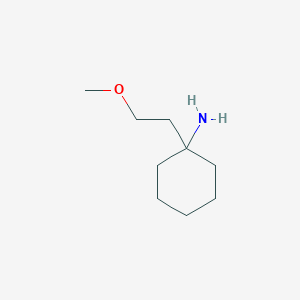

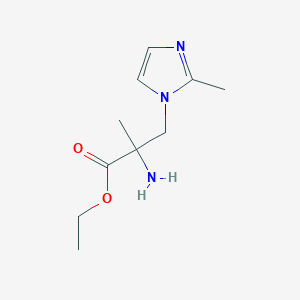
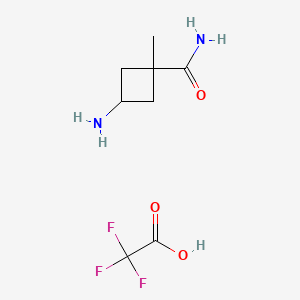
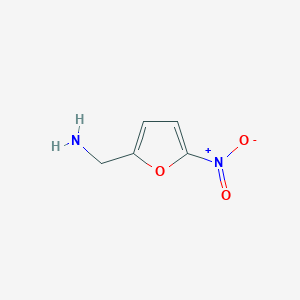

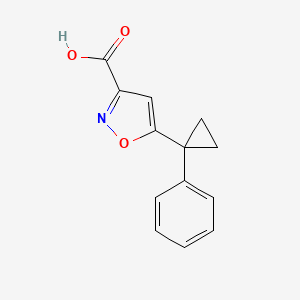
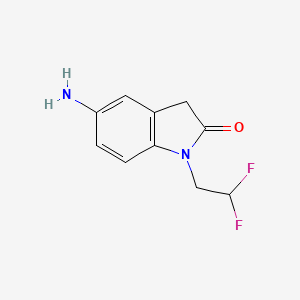
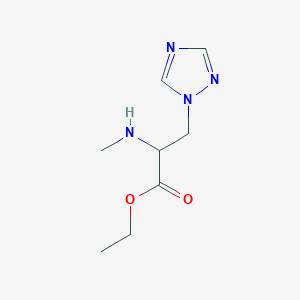
![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)
